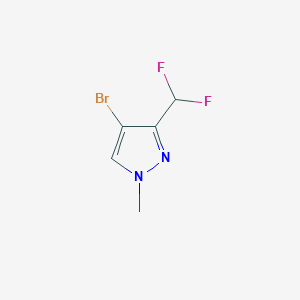

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Übersicht

Beschreibung

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methyl group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Bromine Atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents like difluoromethyl bromide or difluoromethyl sulfone.

Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

Oxidized Derivatives: Various oxidized forms depending on the specific conditions and reagents used.

Reduced Compounds: Compounds with reduced bromine or other functional groups.

Substituted Pyrazoles: Pyrazoles with different substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

- The compound has been explored for its potential as a drug candidate due to its ability to modulate enzyme activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in organisms. This modulation can enhance the pharmacokinetic properties of therapeutic agents, potentially leading to improved efficacy and reduced side effects.

Biological Activity

- Research indicates that the difluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. This feature is particularly useful in developing drugs aimed at treating various diseases, including cancer and infectious diseases.

Case Studies

- A notable case study highlighted its effectiveness against fungal pathogens, demonstrating superior antifungal activity compared to existing fungicides like boscalid. This suggests its potential role in developing new antifungal agents that could address resistance issues seen with current treatments.

Agrochemicals

Pesticidal Properties

- 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole has been investigated for its applications in agriculture as a pesticide. Its structural properties allow it to interact with biological systems of pests, potentially disrupting their metabolic processes.

Environmental Impact

- Studies on derivatives of this compound have explored their biodegradation pathways, indicating that they can be metabolized by various microorganisms. Understanding these pathways is crucial for assessing the environmental persistence and safety of agrochemical applications.

Given the promising applications of this compound in both medicinal chemistry and agrochemicals, future research could focus on:

- Mechanistic Studies: Further elucidating the mechanisms through which this compound interacts with biological targets.

- Development of Derivatives: Exploring modifications of the compound to enhance its efficacy and reduce potential toxicity.

- Clinical Trials: Conducting clinical studies to evaluate its safety and effectiveness as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-3-(trifluoromethyl)-1-methyl-1H-pyrazole

- 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole

- 4-Bromo-3-(methyl)-1-methyl-1H-pyrazole

Uniqueness

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Biologische Aktivität

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural features contribute to its diverse biological activities, including antifungal, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings and case studies related to the biological activity of this compound.

The molecular formula of this compound is C5H4BrF2N3. It features a pyrazole ring substituted with a bromine atom and a difluoromethyl group, which are critical for its biological activity.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C5H4BrF2N3 |

| Molecular Weight | 218.00 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | Not specified |

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study synthesized various analogs and evaluated their activity against seven phytopathogenic fungi. The results indicated that certain derivatives showed higher antifungal activity compared to standard treatments like boscalid .

Case Study: Antifungal Efficacy

In a comparative study, compound 9m (a derivative) showed an EC50 value significantly lower than that of boscalid, indicating superior antifungal efficacy. The mechanism was attributed to the ability of the compound to form hydrogen bonds with specific amino acids in fungal enzymes, enhancing its inhibitory effect on fungal growth .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A review highlighted that pyrazole derivatives, including those related to this compound, demonstrated promising anti-inflammatory effects with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | IC50 (µg/mL) | Comparison Standard | IC50 (µg/mL) |

|---|---|---|---|

| Compound A | 60.56 | Diclofenac Sodium | 54.65 |

| Compound B | 57.24 | Diclofenac Sodium | 54.65 |

| Compound C | 69.15 | Diclofenac Sodium | 54.65 |

Potential Anticancer Properties

Recent studies have explored the potential anticancer activity of this compound through its interaction with epigenetic regulators such as EZH2 (Enhancer of Zeste Homolog 2). Inhibiting EZH2 can lead to the reactivation of tumor suppressor genes, making it a target for cancer therapy .

The proposed mechanism involves the modulation of gene expression through methylation processes mediated by EZH2. By targeting this pathway, compounds like this compound may help in treating various cancers, including breast and prostate cancer .

Eigenschaften

IUPAC Name |

4-bromo-3-(difluoromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-10-2-3(6)4(9-10)5(7)8/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWCTANPTZYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658042 | |

| Record name | 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089212-38-3 | |

| Record name | 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.